tert-Butyl (1-isopropyl-6-oxopiperidin-3-yl)carbamate
Description
tert-Butyl (1-isopropyl-6-oxopiperidin-3-yl)carbamate is a carbamate-protected amine featuring a piperidin ring substituted with an isopropyl group at position 1 and a ketone at position 6. The tert-butyloxycarbonyl (Boc) group at position 3 acts as a protective moiety for the amine, a common strategy in organic synthesis to enhance stability and control reactivity during multi-step reactions .
Properties
Molecular Formula |
C13H24N2O3 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl N-(6-oxo-1-propan-2-ylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C13H24N2O3/c1-9(2)15-8-10(6-7-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17) |
InChI Key |
ITYPWOAHUOCICR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(CCC1=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butyl (1-isopropyl-6-oxopiperidin-3-yl)carbamate generally involves the construction of the piperidinone core followed by introduction of the tert-butyl carbamate protecting group on the nitrogen and installation of the isopropyl substituent at the 1-position. Key steps include:
- Formation of the 6-oxopiperidine ring system (a piperidin-3-yl ketone).
- Protection of the nitrogen atom as a tert-butyl carbamate (Boc) group.
- Alkylation or substitution at the nitrogen with an isopropyl group.
Reported Synthetic Routes
Preparation of tert-Butyl (6-oxopiperidin-3-yl)carbamate
A common intermediate, tert-butyl (6-oxopiperidin-3-yl)carbamate, can be synthesized by reacting a piperidinone derivative with tert-butyl carbamate reagents under basic conditions. For example, the reaction of 2-oxopiperidin-3-yl derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine facilitates carbamate formation. This step is typically carried out in solvents like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Introduction of the Isopropyl Group at the Nitrogen
The isopropyl substituent can be introduced by alkylation of the nitrogen atom after carbamate protection. This can be achieved via nucleophilic substitution using isopropyl halides or via reductive amination methods involving isopropyl aldehyde or ketone derivatives and reducing agents such as sodium triacetoxyborohydride. For example, reductive amination of tert-butyl (6-oxopiperidin-3-yl)carbamate with isopropyl aldehyde in the presence of sodium triacetoxyborohydride in dichloroethane (DCE) at ambient temperature overnight has been reported.
Detailed Reaction Conditions and Yields
The following table summarizes key reaction conditions and yields from reported syntheses of tert-butyl carbamate-protected piperidinone derivatives relevant to this compound:
| Step | Reactants & Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Carbamate formation | 2-oxopiperidin-3-yl derivative + tert-butyl chloroformate + triethylamine | DCM or DMF | RT, 2-24 h | ~70-90% | Carbamate protection of nitrogen |
| Reductive amination | tert-butyl (6-oxopiperidin-3-yl)carbamate + isopropyl aldehyde + NaBH(OAc)3 | DCE | RT, overnight | Not specified | Introduction of isopropyl group at N |
| Pd-catalyzed coupling | 3-bromo-6-chloro-2-methylpyridine + (2-oxopiperidin-4-yl) Boc-carbamate + Pd2(dba)3 + Xantphos + Cs2CO3 | Dioxane | 100°C, overnight | 9-10% isolated | Advanced functionalization step |
Research Discoveries and Insights
- The use of sodium triacetoxyborohydride in reductive amination offers mild conditions for selective N-alkylation without affecting the ketone functionality, which is crucial for maintaining the 6-oxo group intact.
- Carbamate protection with tert-butyl chloroformate and triethylamine is a widely accepted method due to its efficiency and ease of purification.
- Palladium-catalyzed cross-coupling reactions enable the incorporation of diverse substituents on the piperidinone ring, facilitating the synthesis of complex derivatives for drug discovery.
- Optimization of reaction conditions, such as temperature, solvent choice, and stoichiometry, is critical to maximize yield and purity, particularly in multi-step syntheses involving sensitive functional groups.
- The stereochemistry of the piperidine ring (e.g., S-configuration) can be controlled by starting from chiral precursors or using chiral catalysts, which is important for biological activity.
Summary Table of Key Synthetic Steps for this compound
| Synthetic Step | Purpose | Typical Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Formation of 6-oxopiperidin-3-yl intermediate | Build piperidinone core | Piperidinone precursor | Various, often base-mediated | Piperidinone ring with ketone at C6 |
| Carbamate protection | Protect nitrogen | tert-Butyl chloroformate, triethylamine | RT, 2-24 h, DCM or DMF | tert-Butyl carbamate on nitrogen |
| N-Isopropyl substitution | Introduce isopropyl group | Isopropyl aldehyde, NaBH(OAc)3 | RT, overnight, DCE | N-isopropyl substituted carbamate |
| Optional Pd-catalyzed coupling | Functionalize ring or append groups | Pd2(dba)3, Xantphos, Cs2CO3 | 100°C, dioxane, inert atmosphere | Diversified piperidinone derivatives |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-isopropyl-6-oxopiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
tert-Butyl (1-isopropyl-6-oxopiperidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1-isopropyl-6-oxopiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidin Ring
The primary structural analogs differ in the substituent at position 1 of the piperidin ring. Key examples include:
- The benzyl group’s aromaticity may engage in π-π stacking interactions, absent in the isopropyl analog, influencing crystallinity or solubility .
Core Structure Variations
Compounds with cyclohexane or alternative heterocyclic cores provide further contrast:
- Hydrogen Bonding: The piperidin nitrogen and 6-oxo group enable dual hydrogen-bonding sites, whereas the cyclohexane analog relies solely on the methoxy and amino groups for interactions .
Research Findings and Implications
Physicochemical Properties
- Crystallinity : Hydrogen-bonding patterns (e.g., 6-oxo as acceptor) and aromatic interactions (benzyl) may enhance crystallinity, as inferred from Etter’s graph-set analysis .
Biological Activity
tert-Butyl (1-isopropyl-6-oxopiperidin-3-yl)carbamate, also known as (S)-tert-butyl (6-oxopiperidin-3-yl)carbamate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperidine ring, which is critical for its interaction with biological targets. The structure can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | tert-butyl N-[(3S)-6-oxopiperidin-3-yl]carbamate |
| CAS Number | 1245646-80-3 |
| Molecular Weight | 214.26 g/mol |
| Density | Not available |
| Boiling Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound has been shown to inhibit enzyme activity and modulate receptor function, leading to various biological effects.
Enzyme Inhibition
Research indicates that compounds with similar structures can inhibit proteases associated with viral infections, including SARS-CoV-2. This suggests that this compound may exhibit antiviral properties through similar mechanisms.
Antimicrobial Activity
Piperidine derivatives have been reported to possess antimicrobial properties. Studies have shown that modifications to the piperidine structure can enhance antibacterial efficacy. For instance, related compounds have demonstrated activity against various bacterial strains, indicating that this compound may also possess such properties .
Antiviral Activity
A notable case study focused on the antiviral potential of piperidine derivatives, where modifications led to enhanced activity against viruses like SARS-CoV-2. This reinforces the hypothesis that this compound could be effective in inhibiting viral proteases, warranting further investigation into its antiviral capabilities.
Study on Antiviral Properties
In a recent study, derivatives of piperidine were tested for their ability to inhibit viral proteases. The results indicated that structural modifications could significantly enhance antiviral activity. This suggests that this compound may also exhibit similar antiviral properties.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential activity against various bacterial strains; structural modifications enhance efficacy. |
| Antiviral | Possible inhibition of viral proteases; warrants further investigation into specific mechanisms. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
